1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene
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Overview
Description
1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene is an organic compound with the molecular formula C7H3F4NO3 and a molecular weight of 225.10 g/mol . This compound is characterized by the presence of two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene typically involves the nitration of a difluoromethoxy-substituted benzene derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (fluorine and nitro groups) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various nucleophiles.
Reduction: Formation of 1,2-Difluoro-3-difluoromethoxy-5-aminobenzene.
Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.
Scientific Research Applications
1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-Difluoromethoxy-3-nitrobenzene: Lacks the additional fluorine atoms on the benzene ring.
Uniqueness
1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups, which impart distinct electronic and steric properties. These features make it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C7H3F4NO3 |
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Molecular Weight |
225.10 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,3-difluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H3F4NO3/c8-4-1-3(12(13)14)2-5(6(4)9)15-7(10)11/h1-2,7H |
InChI Key |
KPYXZHKAMXGQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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